4"-Demethylgentamicin C2

Analytical Chemistry Mass Spectrometry HPLC Method Development

4″-Demethylgentamicin C2 (CAS 66277-10-9) is a demethylated analog of gentamicin C2, an aminoglycoside antibiotic component of the clinically used gentamicin complex. With a molecular formula of C19H39N5O7 and a molecular weight of 449.54 g/mol, this compound differs from its parent gentamicin C2 (C20H41N5O7, MW 463.58) by the absence of a methyl group at the 4″-position of the purpurosamine ring.

Molecular Formula C19H39N5O7
Molecular Weight 449.5 g/mol
CAS No. 66277-10-9
Cat. No. B14150839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4"-Demethylgentamicin C2
CAS66277-10-9
Molecular FormulaC19H39N5O7
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)N
InChIInChI=1S/C19H39N5O7/c1-7(20)12-4-3-8(21)18(29-12)30-16-9(22)5-10(23)17(15(16)27)31-19-14(26)13(24-2)11(25)6-28-19/h7-19,24-27H,3-6,20-23H2,1-2H3
InChIKeyJGGVZVHEMQUWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4″-Demethylgentamicin C2 (CAS 66277-10-9): Aminoglycoside Impurity Standard and Research Reference Compound


4″-Demethylgentamicin C2 (CAS 66277-10-9) is a demethylated analog of gentamicin C2, an aminoglycoside antibiotic component of the clinically used gentamicin complex . With a molecular formula of C19H39N5O7 and a molecular weight of 449.54 g/mol, this compound differs from its parent gentamicin C2 (C20H41N5O7, MW 463.58) by the absence of a methyl group at the 4″-position of the purpurosamine ring [1]. This structural modification is of significant interest in aminoglycoside research, as methylation patterns at the C-6′ and 4″ positions are known to influence both antimicrobial activity and toxicity profiles within the gentamicin congener family [2][3].

4″-Demethylgentamicin C2 (CAS 66277-10-9): Why Standard Gentamicin Complex Cannot Substitute for This Demethylated Analog


Generic gentamicin cannot substitute for 4″-demethylgentamicin C2 in applications requiring analytical specificity or structure-activity relationship (SAR) investigations due to three fundamental distinctions. First, 4″-demethylgentamicin C2 possesses a distinct molecular identity (C19H39N5O7; MW 449.54) resulting from the absence of a methyl group at the 4″-position, whereas the clinical gentamicin complex comprises a variable mixture of C1, C1a, C2, C2a, and C2b congeners with heterogeneous methylation patterns [1]. Second, evidence demonstrates that methylation status at the 3″-N and 4″ positions significantly impacts antimicrobial activity, with demethylated variants exhibiting altered potency profiles compared to their methylated counterparts [2]. Third, nephrotoxicity within the gentamicin complex is not uniformly distributed; experimental evidence indicates that the C2 constituent contributes disproportionately to nephrotoxicity, with commercial preparations showing up to 7.7 mg/dL variation in C2 content [3]. Consequently, substituting a mixed congener preparation for the pure demethylated standard would confound both analytical quantification and mechanistic toxicity studies.

4″-Demethylgentamicin C2 (CAS 66277-10-9): Quantitative Evidence of Molecular Differentiation from Gentamicin C2


Molecular Mass and Elemental Composition Differentiation of 4″-Demethylgentamicin C2 vs. Gentamicin C2

4″-Demethylgentamicin C2 exhibits a definitive molecular mass shift of -14 Da relative to its parent compound gentamicin C2, corresponding to the loss of a single methyl group (-CH3) at the 4″-position of the purpurosamine ring [1]. This mass difference provides unambiguous identification capability via high-resolution mass spectrometry, enabling precise quantification in complex fermentation mixtures where gentamicin congeners co-elute. The molecular formula difference (C19H39N5O7 vs. C20H41N5O7) represents a critical analytical handle for impurity profiling and pharmacokinetic studies.

Analytical Chemistry Mass Spectrometry HPLC Method Development

Structural Modification Impact on Antimicrobial Activity: Class-Level Inference from 3″-N-Demethylgentamicin C1a Studies

While direct MIC data for 4″-demethylgentamicin C2 remains unavailable in the peer-reviewed literature, class-level inference from systematic studies of 3″-N-demethylgentamicin C components establishes that gentamicin methylation status significantly modulates antibacterial potency [1]. Specifically, 3″-N-demethylgentamicin C1a was purified from genN disruption strains of Micromonospora echinospora and its antimicrobial activity tested in vitro [1]. This work established a methodological framework for isolating demethylated gentamicin analogs and evaluating their altered bioactivity profiles, demonstrating that the methyl group at the 3″-N position is not functionally inert but rather contributes measurably to antimicrobial potency [1].

Antimicrobial Susceptibility Testing Structure-Activity Relationship Aminoglycoside Pharmacology

Nephrotoxicity Context: Gentamicin C2 Disproportionate Contribution to Renal Toxicity

Experimental evidence demonstrates that nephrotoxicity within the gentamicin complex is not uniformly distributed across congeners. A comparative study in rats established that nephrotoxicity caused by the gentamicin complex was similar to that caused by the C2 constituent alone, identifying C2 as the primary driver of renal toxicity [1]. Furthermore, a 2020 study confirmed that gentamicin congeners differ significantly in nephrotoxicity, with C2 showing a distinct toxicity profile compared to C1a and C2b in both cell-based assays and repeat-dose rat studies [2]. Notably, commercial gentamicin preparations exhibit up to 7.7 mg/dL variation in C2 content, introducing lot-to-lot variability in toxicological outcomes [1].

Toxicology Pharmaceutical Safety Preclinical Drug Development

Analytical Reference Standard: Impurity Profiling and HPLC Method Validation for Gentamicin Formulations

4″-Demethylgentamicin C2 is recognized as a gentamicin-related substance and potential impurity in aminoglycoside antibiotic preparations [1]. As an impurity standard, it serves as a critical reference material for developing and validating HPLC methods to characterize gentamicin sulfate drug substance and drug product impurity profiles [2]. The compound's high purity (typically ≥95% as supplied by vendors) enables its use as a calibration standard for quantifying trace-level impurities in pharmaceutical formulations, addressing regulatory requirements for impurity identification and control . The absence of the 4″-methyl group creates distinct chromatographic retention behavior compared to the parent congener, facilitating method selectivity validation.

Pharmaceutical Analysis Quality Control Regulatory Compliance

4″-Demethylgentamicin C2 (CAS 66277-10-9): Validated Research and Industrial Application Scenarios


Aminoglycoside Structure-Activity Relationship (SAR) Studies

Researchers investigating how specific methylation patterns modulate aminoglycoside binding to the bacterial 30S ribosomal subunit can utilize 4″-demethylgentamicin C2 as a structurally defined comparator to gentamicin C2. By isolating the effect of the 4″-methyl group, investigators can measure its contribution to rRNA binding affinity, mistranslation induction, and antimicrobial potency. This application is directly supported by established methodology for purifying demethylated gentamicin analogs and evaluating their antimicrobial activity [1].

Gentamicin Nephrotoxicity Mechanism Elucidation

Given that gentamicin C2 has been identified as the primary driver of nephrotoxicity within the gentamicin complex [2][3], 4″-demethylgentamicin C2 offers a critical tool for investigating whether the 4″-methyl group contributes to renal tubular cell uptake, lysosomal phospholipidosis induction, or mitochondrial toxicity pathways. Comparative studies using this demethylated analog can help separate antibacterial efficacy determinants from toxicological liability mechanisms.

Pharmaceutical Impurity Profiling and HPLC Method Development

Analytical laboratories developing stability-indicating HPLC methods for gentamicin sulfate formulations require pure reference standards of individual congeners and related impurities [4]. 4″-Demethylgentamicin C2 serves as a certified impurity standard for method validation, system suitability testing, and quantification of trace-level demethylated species in drug substance and drug product batches.

Biosynthetic Pathway Investigation in Micromonospora Species

Microbiologists studying the gentamicin biosynthetic gene cluster in Micromonospora purpurea and Micromonospora echinospora can employ 4″-demethylgentamicin C2 as an authentic standard to identify intermediates or shunt products resulting from genN or genD1 methyltransferase disruption [1]. This compound's availability as a purified reference material facilitates LC-MS identification of demethylated pathway intermediates in fermentation broths.

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